4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a combination of furan, triazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process may start with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The triazole ring may be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the phenoxy group can produce various substituted phenols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, furan derivatives, and phenoxy compounds. Examples include:
- 4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(methyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-{5-[(4-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol apart is its unique combination of functional groups
Properties
Molecular Formula |
C17H15ClF2N4O2S |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
4-[(E)-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClF2N4O2S/c1-9-5-13(6-10(2)14(9)18)25-8-12-4-3-11(26-12)7-21-24-16(15(19)20)22-23-17(24)27/h3-7,15H,8H2,1-2H3,(H,23,27)/b21-7+ |
InChI Key |
ITQJIPLRLYWCAC-QPSGOUHRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C(F)F |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C(F)F |
Origin of Product |
United States |
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